![molecular formula C24H25NO2 B3483123 N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B3483123.png)
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use was discontinued due to safety concerns. Despite this, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce fat accumulation. Additionally, N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide has been shown to increase endurance and reduce muscle damage in animal models.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and endurance. It has also been shown to reduce inflammation and oxidative stress in animal models. However, its use in humans has been discontinued due to safety concerns.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide has several advantages for lab experiments, including its ability to activate PPARδ and improve metabolic function in animal models. However, its use in humans has been discontinued due to safety concerns, which limits its potential for clinical translation.
Orientations Futures
Despite its discontinued use in humans, N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide continues to be studied for its potential therapeutic effects in various diseases. Future research directions include developing safer and more effective PPARδ agonists, studying the long-term effects of N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide in animal models, and exploring its potential for use in combination with other therapies. Additionally, further research is needed to understand the mechanisms underlying its potential carcinogenic effects and to develop strategies to mitigate these risks.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide has been studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in animal models. However, its use in humans has been discontinued due to safety concerns, including the development of cancer in animal studies.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[(4-ethylphenoxy)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-4-19-10-14-22(15-11-19)27-16-20-8-12-21(13-9-20)24(26)25-23-17(2)6-5-7-18(23)3/h5-15H,4,16H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZGGPKQLQGRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.